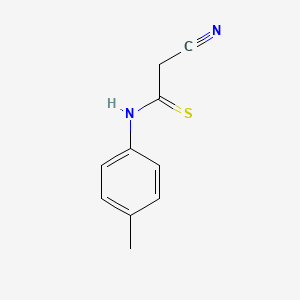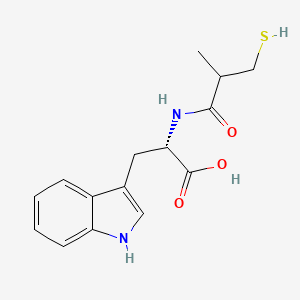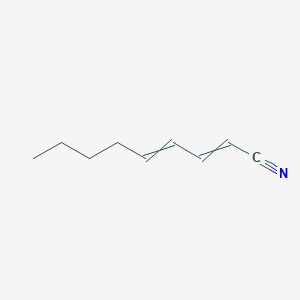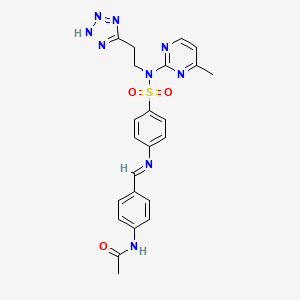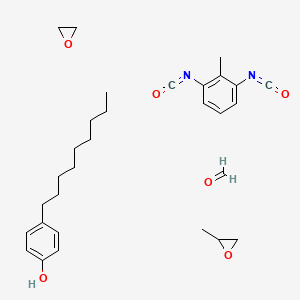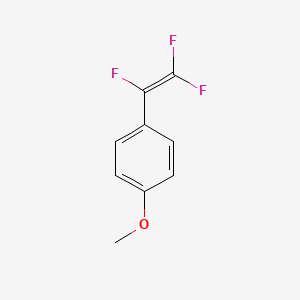![molecular formula C24H25NO5 B14436011 4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 80116-46-7](/img/structure/B14436011.png)
4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is a complex organic compound with a molecular formula of C25H28O3. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenol groups connected by a methylene bridge to a central 2-hydroxy-5-nitro-1,3-phenylene unit. The presence of nitro and hydroxyl groups in the central phenylene ring imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Hydroxylation: The nitro compound is then hydroxylated to introduce a hydroxyl group at the 2-position.
Methylene Bridging: The hydroxylated nitro compound is reacted with formaldehyde to form the methylene bridge, connecting two 2,6-dimethylphenol units.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
4,4’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to the presence of both nitro and hydroxyl groups in the central phenylene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups.
Properties
CAS No. |
80116-46-7 |
|---|---|
Molecular Formula |
C24H25NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-5-nitrophenyl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H25NO5/c1-13-5-17(6-14(2)22(13)26)9-19-11-21(25(29)30)12-20(24(19)28)10-18-7-15(3)23(27)16(4)8-18/h5-8,11-12,26-28H,9-10H2,1-4H3 |
InChI Key |
PCVUOCXHDUDGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
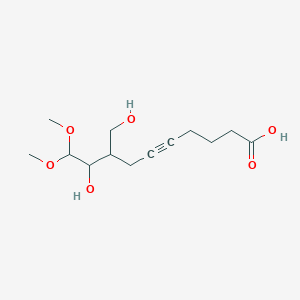


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
